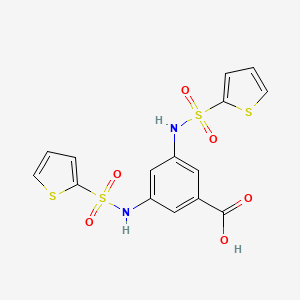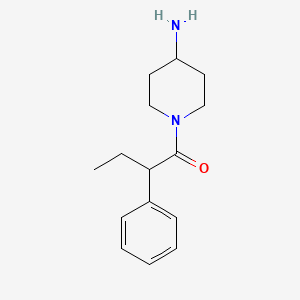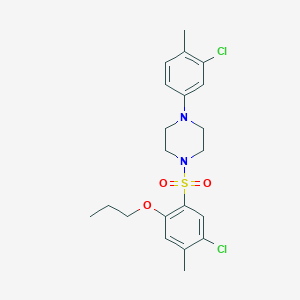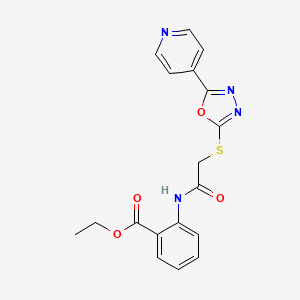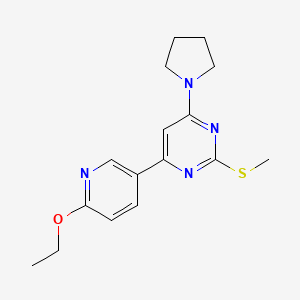
4-(6-Ethoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Ethoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine is a heterocyclic compound that features a pyridine ring, a pyrimidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Ethoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the pyrimidine ring through a cyclization reaction, followed by the introduction of the pyridine and pyrrolidine rings via substitution reactions. The ethoxy group is introduced through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(6-Ethoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-(6-Ethoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(6-Ethoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine involves its interaction with specific molecular targets. The pyridine and pyrimidine rings can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Methoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine
- 4-(6-Chloropyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine
Uniqueness
4-(6-Ethoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity. This compound’s specific combination of functional groups and ring structures provides distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(6-ethoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-3-21-15-7-6-12(11-17-15)13-10-14(19-16(18-13)22-2)20-8-4-5-9-20/h6-7,10-11H,3-5,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKLZVBIQPTAFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=CC(=NC(=N2)SC)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2373793.png)

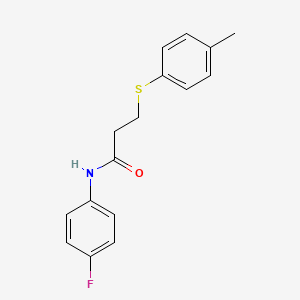
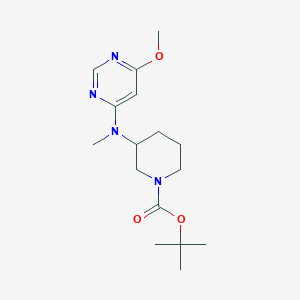
![4,7,8-trimethyl-2-(3-oxobutan-2-yl)-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2373799.png)
![3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2373803.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2373805.png)
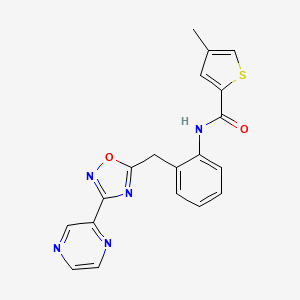
![4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2373807.png)
